molecular formula C9H10N4O4 B084234 Nifurimide CAS No. 15179-96-1

Nifurimide

Cat. No.: B084234
CAS No.: 15179-96-1
M. Wt: 238.2 g/mol
InChI Key: BJUPUKIYTMVLCW-ONNFQVAWSA-N
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Description

Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been used primarily to control Salmonella choleraesuis in swine. The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among nitrofuran analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Nifurimide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Nifurimide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .

Comparison with Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

    Furazolidone: Used for treating bacterial and protozoal infections.

    Nitrofurazone: Employed as a topical antibacterial agent.

Uniqueness: Nifurimide is unique due to its specific application in controlling Salmonella choleraesuis in swine. Its red-ox biotransformation mechanism is shared with other nitrofuran derivatives, but its specific structure and reactivity profile make it particularly effective for this purpose .

Properties

CAS No.

15179-96-1

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

IUPAC Name

4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+

InChI Key

BJUPUKIYTMVLCW-ONNFQVAWSA-N

Isomeric SMILES

CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-]

21638-36-8

Synonyms

Nifurimide

Origin of Product

United States

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